3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one
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Overview
Description
3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propyl group and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as alkyl halides, amines, and catalysts under controlled temperature and pressure .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylpiperazine moiety using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one stands out due to its unique structural features and biological activities. Similar compounds include:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-tumor properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors, these compounds share some structural similarities with the pyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperazine moiety, which contributes to its distinct biological activities .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-6-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)17-7-4-3-5-8-17/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJAKVHCLDGDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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